1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a chloropyrimidine moiety and a pentenone chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and the chloropyrimidine moiety. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Synthesis of Chloropyrimidine: The chloropyrimidine moiety is prepared by chlorination of pyrimidine derivatives.
Coupling Reaction: The chloropyrimidine is then coupled with the piperidine ring using appropriate coupling agents and conditions.
Addition of the Pentenone Chain: The final step involves the addition of the pentenone chain to the piperidine ring, typically through a nucleophilic substitution reaction.
Chemical Reactions Analysis
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropyrimidine moiety can be replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the pentenone chain allows for addition reactions with various reagents, including hydrogenation to form saturated compounds.
Scientific Research Applications
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biological studies to investigate the interactions of piperidine derivatives with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloropyrimidine moiety can bind to specific sites on proteins, modulating their activity. The piperidine ring and pentenone chain contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
1-(4-(5-Chloropyrimidin-2-yl)piperidin-1-yl)butan-1-one: This compound has a butanone chain instead of a pentenone chain, affecting its reactivity and applications.
1-(3-(5-Chloropyrimidin-2-yl)piperidin-1-yl)propan-2-one:
1-(3-(5-Chloropyrimidin-2-yl)piperidin-1-yl)hexan-2-one: The hexanone chain provides increased flexibility and different interaction profiles with biological targets.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-2-3-6-13(19)18-7-4-5-12(10-18)20-14-16-8-11(15)9-17-14/h2,8-9,12H,1,3-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCWXAWOVJZXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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